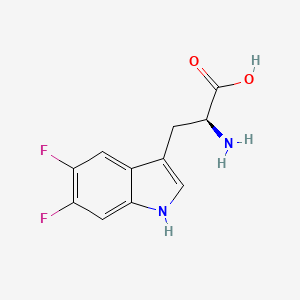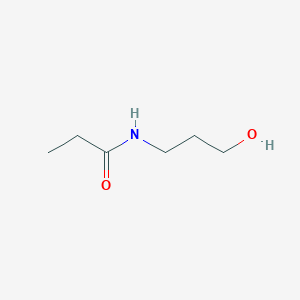![molecular formula C11H12F3N3S B11742030 {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine](/img/structure/B11742030.png)
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine is a complex organic compound characterized by the presence of pyrazole and thiophene rings, along with fluorine and difluoroethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the introduction of the difluoroethyl group. The thiophene ring is then incorporated, and the final step involves the formation of the amine linkage. Common reagents used in these reactions include hydrazines, fluorinating agents, and thiophene derivatives. Reaction conditions may vary, but they often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and yield. The use of high-throughput screening methods can also aid in optimizing reaction conditions and scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can lead to the formation of alcohols or amines.
Substitution: Halogenation or nitration can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions may involve varying temperatures, pressures, and the use of specific solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce halogens or nitro groups, leading to a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, making it a potent agent in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-chlorothiophen-2-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-bromothiophen-2-yl)methyl]amine
- {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-iodothiophen-2-yl)methyl]amine
Uniqueness
The uniqueness of {[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}[(5-fluorothiophen-2-yl)methyl]amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H12F3N3S |
|---|---|
Peso molecular |
275.30 g/mol |
Nombre IUPAC |
N-[[1-(2,2-difluoroethyl)pyrazol-4-yl]methyl]-1-(5-fluorothiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H12F3N3S/c12-10(13)7-17-6-8(4-16-17)3-15-5-9-1-2-11(14)18-9/h1-2,4,6,10,15H,3,5,7H2 |
Clave InChI |
JDKSCSPBVIPYRH-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)F)CNCC2=CN(N=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[[3-(methoxyamino)-2-nitroprop-2-enylidene]amino]benzoate](/img/structure/B11741952.png)
![[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][(1-ethyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11741957.png)
![(2-{[(Naphthalen-1-yl)amino]methyl}phenyl)boronic acid](/img/structure/B11741958.png)
![(E)-N-[1-(Diethylamino)propan-2-ylidene]hydroxylamine](/img/structure/B11741962.png)


amine](/img/structure/B11741988.png)
![N-[(3-methoxyphenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B11741996.png)
![N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B11741998.png)

![1-(propan-2-yl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11742004.png)
![1-ethyl-N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11742006.png)
![2-[3-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol](/img/structure/B11742011.png)
![{[1-(difluoromethyl)-1H-pyrazol-5-yl]methyl}(3-ethoxypropyl)amine](/img/structure/B11742037.png)
